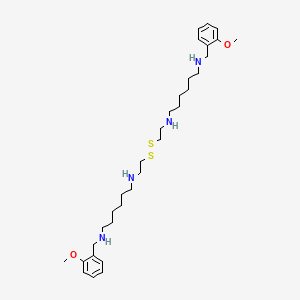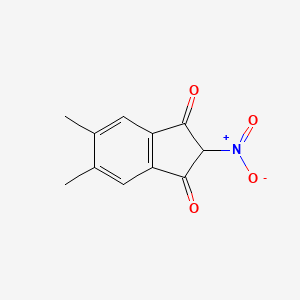
Nivimedone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nivimedone is an orally administered anti-allergic agent with properties similar to disodium cromoglycate. It is known for its ability to inhibit immunoglobulin E-mediated passive cutaneous anaphylactic reactions in rats and the antigen-induced release of histamine from human lung tissue passively sensitized with atopic serum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nivimedone involves the reaction of 5,6-dimethyl-1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene with azinate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its anhydrous form .
Chemical Reactions Analysis
Types of Reactions
Nivimedone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Nivimedone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Explored for its potential therapeutic applications in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of anti-allergic formulations and products.
Mechanism of Action
Nivimedone exerts its effects by inhibiting the release of histamine and other mediators from mast cells. It targets specific receptors and pathways involved in the allergic response, thereby reducing inflammation and allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Disodium Cromoglycate: Similar in its anti-allergic properties and mechanism of action.
Ketotifen: Another anti-allergic agent with similar effects but different chemical structure.
Lodoxamide: Shares similar therapeutic applications but differs in its molecular targets.
Uniqueness
Nivimedone is unique due to its specific chemical structure, which allows it to effectively inhibit histamine release and provide anti-allergic effects with minimal side effects. Its ability to target specific pathways makes it a valuable compound in the treatment of allergic conditions .
Properties
CAS No. |
49561-92-4 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5,6-dimethyl-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C11H9NO4/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16/h3-4,9H,1-2H3 |
InChI Key |
KMQFWCXRCDQFFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-] |
Key on ui other cas no. |
49561-92-4 |
Related CAS |
57441-90-4 (hydrochloride salt) |
Synonyms |
5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt BRL 10833 nivimedone nivimedone sodium nivimedone, sodium salt, monohydrate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)
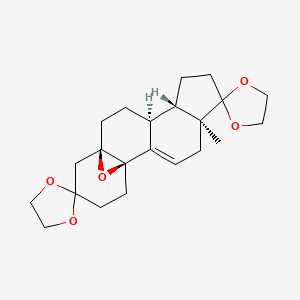


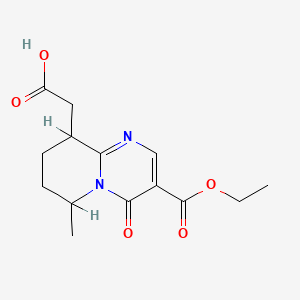
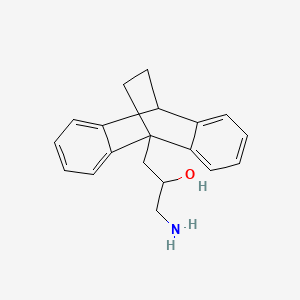
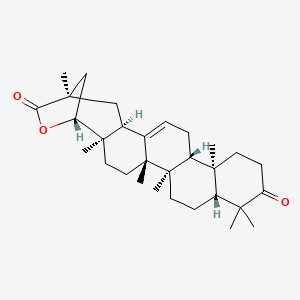
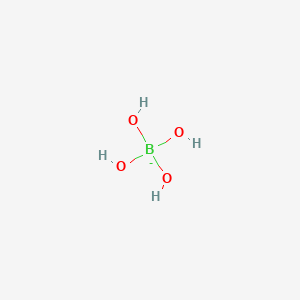
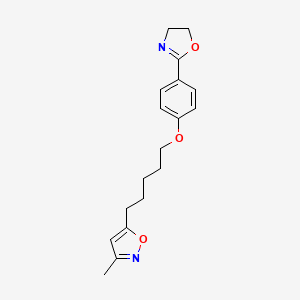
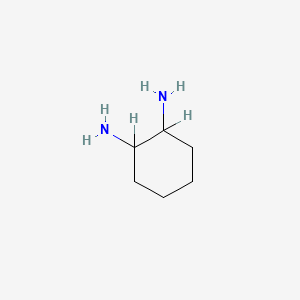
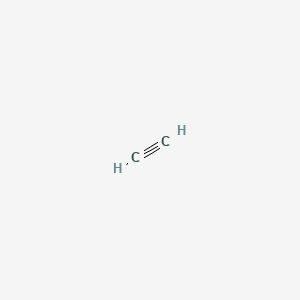
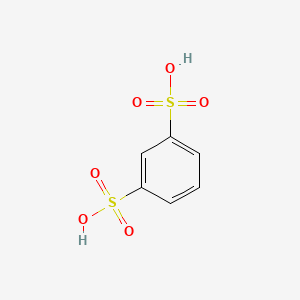
![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B1199294.png)
